[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine is an organic compound classified within the dihydropyridine family. This compound features a phenyl group attached to a dihydropyridine ring, which is linked to a propylamine chain. Dihydropyridines are recognized for their significant pharmaceutical applications, particularly as calcium channel blockers, which are crucial in managing cardiovascular conditions such as hypertension and angina .
The synthesis of [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine typically employs multi-component reactions. A prominent method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction is usually performed under reflux conditions in ethanol or other suitable solvents to facilitate the formation of the dihydropyridine structure.
In industrial settings, optimized versions of the Hantzsch synthesis may be utilized, often incorporating continuous flow reactors to improve yield and purity. Additionally, green chemistry approaches are being explored, such as solvent-free conditions or using water as a solvent, to enhance environmental sustainability in the synthesis process.
The molecular formula for [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine is , with a molecular weight of 232.34 g/mol. The structure consists of a dihydropyridine ring with a phenyl substituent at one position and a propylamine chain at another. The compound's structural features contribute to its biological activity and potential applications in medicinal chemistry.
Oxidation: The compound can undergo oxidation reactions using reagents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine derivatives.
Reduction: Reduction can be performed using hydrogen gas in the presence of a palladium catalyst, converting the dihydropyridine ring into a tetrahydropyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the amine group, allowing for the introduction of various substituents through reagents like alkyl halides .
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, chromium trioxide | Acidic medium |
Reduction | Hydrogen gas, palladium catalyst | Pressure conditions |
Substitution | Alkyl halides, base (e.g., sodium hydroxide) | Room temperature |
The mechanism of action for [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine primarily involves its role as a calcium channel blocker. By inhibiting calcium influx through voltage-gated calcium channels in cardiac and smooth muscle cells, this compound can lead to vasodilation and reduced cardiac workload. Additionally, similar compounds have been shown to act as organocatalysts in various reactions due to their unique structural properties .
In scientific research, [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various functional modifications that are essential in synthetic organic chemistry.
In biological and medicinal contexts, this compound is studied for its potential applications as a calcium channel blocker. It has shown promise in treating cardiovascular diseases such as hypertension and angina. Furthermore, derivatives of this compound are being explored for their anti-inflammatory and anticancer properties .
In industrial applications, [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine is utilized in developing new materials and serves as an intermediate in synthesizing pharmaceuticals and agrochemicals .
Dihydropyridine derivatives exhibit significant structural diversity based on the position of unsaturation and substitution patterns. [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine belongs specifically to the 3,6-dihydropyridine subclass, characterized by unsaturation between positions 3-4 and 5-6, creating an enamine system. This contrasts markedly with 1,2-dihydropyridines (exhibiting vinylogous amide character) and 1,4-dihydropyridines (known for their NADH-like reducing properties and prevalence in calcium channel blockers) [5] [9]. The 4-phenyl substituent is a common pharmacophoric element, contributing to lipophilicity and enabling π-π stacking interactions with biological targets. The aminopropyl tether distinguishes this compound from simpler N-alkylated dihydropyridines, providing a terminal primary amine (-NH₂) capable of salt formation, hydrogen bonding, or further derivatization [1] .
Table 1: Structural Comparison of Key Dihydropyridine Derivatives
Compound Name | Molecular Formula | Core Structure | Key Substituents | Distinguishing Feature |
---|---|---|---|---|
[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine | C₁₄H₂₀N₂ | 3,6-Dihydropyridine | 4-Phenyl, N-(3-aminopropyl) | Primary amine terminus for derivatization |
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | C₁₁H₁₄ClN | 3,6-Dihydropyridine | 4-Phenyl, Unsubstituted N | Simple secondary amine salt form [10] |
3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propanoic acid | C₁₄H₁₇NO₂ | 3,6-Dihydropyridine | 4-Phenyl, N-(2-carboxyethyl) | Terminal carboxylic acid functionality [4] |
2-Phenyl-1,2-dihydropyridin-6-amine | C₁₁H₁₂N₂ | 1,2-Dihydropyridine | 2-Phenyl, 6-Amino | Exocyclic amine at C6, unsaturation at 1-2 [2] |
The 3-aminopropyl side chain in [3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine serves as a critical multifunctional handle for pharmacophore optimization. Its three methylene units provide optimal spatial separation between the electronically active dihydropyridine ring and the primary amine, reducing potential steric clashes and electronic interference when the molecule interacts with biological targets [1] . This separation is crucial for maintaining independent yet cooperative binding interactions. The terminal primary amine group enables straightforward conversion into diverse pharmacologically relevant functionalities:
Synthetic access to the amine leverages this reactivity. Two primary routes are documented:
Table 2: Synthetic Routes to [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine
Method | Reagents/Conditions | Key Intermediate | Yield | Advantages/Limitations |
---|---|---|---|---|
N-Alkylation | NaH, 3-Bromopropylamine HBr, anhydrous THF, reflux, 12h | 4-Phenyl-3,6-dihydropyridine | 45-60% | Direct but requires strong base; moderate yield |
Reductive Amination | Propylamine, NaBH₄, MeOH, 0°C to RT, 4h | 4-Phenyl-3,6-dihydropyridine-1-carbaldehyde | 55-70% | Higher yield; aldehyde precursor may require synthesis |
Positional isomerism significantly impacts the structure, properties, and biological activity of dihydropyridine derivatives. [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine exemplifies specific nomenclature conventions and isomerism:
Table 3: Nomenclature Examples Illustrating Positional Isomerism in Dihydropyridines
IUPAC Name | Attachment Point | Unsaturation Pattern | Key Feature |
---|---|---|---|
3-(4-Phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-amine | N1 of dihydropyridine | Between C3-C4, C5-C6 | Reference compound; propylamine chain on N1 |
2-(3-(4-Phenyl-5,6-dihydropyridin-1(2H)-yl)propyl)phenanthridin-6(5H)-one | N1 of dihydropyridine | Between C5-C6 (≡ C3-C4) | Synonym for 3,6-dihydro; phenanthridinone conjugate [3] |
5-[3-oxo-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one | N1 of dihydropyridine | Between C3-C4, C5-C6 | Pyrazolopyrazinone conjugate via carbonyl linker |
2-Phenyl-1,2-dihydropyridin-6-amine | C2 of dihydropyridine | Between N1-C2, C3-C4 | Exocyclic phenyl on C2; amino group on C6 [2] |
Nitrogen-containing heterocycles constitute a cornerstone of medicinal chemistry, forming the backbone of over 60% of unique small-molecule drugs approved by regulatory agencies [9]. Dihydropyridines (DHPs), in particular, have a storied history, initially gaining prominence with the development of 1,4-DHPs like nifedipine as calcium channel blockers for cardiovascular diseases [9]. While 1,4-DHPs remain dominant in that therapeutic area, 3,6-dihydropyridines like [3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine represent a distinct subclass with growing significance. Their partially saturated structure offers a balance between the metabolic stability concerns of fully saturated piperidines and the potential for undesired reactivity or strong basicity associated with fully aromatic pyridines [1] [9].
The incorporation of the aminopropyl side chain reflects a broader trend in medicinal chemistry towards introducing flexible, functionalized linkers. This strategy aims to enhance binding to secondary binding sites, improve solubility, or facilitate conjugation to create bifunctional molecules or probes [1] . The historical development of similar amine-functionalized heterocycles underscores their utility: compounds like serotonin (5-hydroxytryptamine) demonstrate the biological relevance of ethylamine chains on nitrogen heterocycles, while more complex structures like chlorpromazine feature aminopropyl chains enabling potent interactions with CNS targets [9].
Recent research leverages the reactivity of the primary amine in [3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine for generating libraries of derivatives with potential bioactivity. For example, Schiff bases derived from analogous aminopyridinones have demonstrated notable antiradical activity against DPPH and ABTS radicals, suggesting potential antioxidant applications [5]. Furthermore, the ability of structurally related aminopyridinones to form complexes with metal ions (e.g., calcium chloride complexes demonstrating octahedral coordination) highlights their potential as chelating agents or in metalloenzyme inhibition [5]. The compound thus serves as a versatile precursor in the ongoing exploration of dihydropyridine-based pharmacophores for diverse therapeutic areas, including neurological disorders, oncology, and infectious diseases, continuing the legacy of nitrogen heterocycles in drug discovery [1] [5] [9].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0